![molecular formula C21H29Cl2N3O2S B6484857 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride CAS No. 1216376-72-5](/img/structure/B6484857.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride
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Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H29Cl2N3O2S and its molecular weight is 458.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride is 457.1357537 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The 7-chloroquinoline moiety, a pharmacophore found in several established antimalarial drugs (e.g., chloroquine), has recently gained interest as a potential anticancer agent. Researchers have explored derivatives like N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE for their ability to inhibit cancer cell growth and induce apoptosis .
- Quinoline derivatives, including N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE, have shown promise as antimicrobial agents. Their activity against bacteria, fungi, and other pathogens makes them relevant for infectious disease research .
- The quinoline scaffold has been associated with cardiovascular effects. Researchers can investigate whether N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE affects cardiac function, blood vessels, or platelet aggregation .
- Quinoline-based compounds often exhibit anti-inflammatory properties. Researchers can explore whether this compound modulates inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
- Given the urgent need for new antitubercular drugs, evaluating N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE against Mycobacterium tuberculosis could be valuable .
- Predictive models can estimate the compound’s drug likeness and pharmacokinetic properties. These include factors like solubility, bioavailability, and metabolic stability .
Anticancer Activity
Antimicrobial Properties
Cardiovascular Research
Anti-Inflammatory Potential
Antituberculosis Research
Drug Likeness and Pharmacokinetics
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2S.ClH/c1-15-7-8-17(22)19-18(15)23-21(28-19)25(10-9-24-11-13-27-14-12-24)20(26)16-5-3-2-4-6-16;/h7-8,16H,2-6,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXRPDWVDBTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride |
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